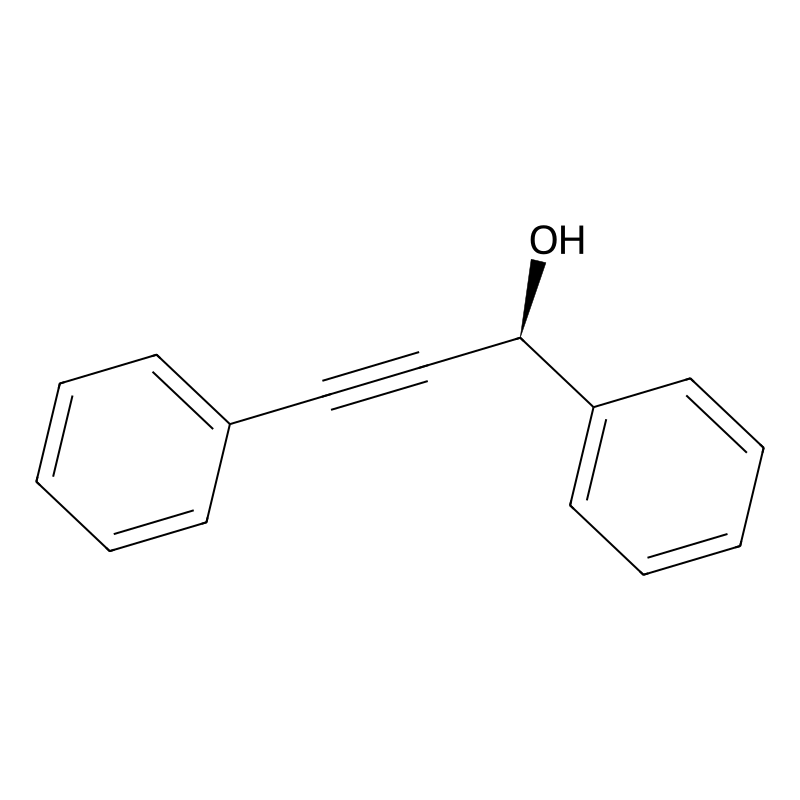

(S)-1,3-Diphenyl-1-propyne-3-ol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

(S)-1,3-Diphenyl-1-propyne-3-ol, also known as 1,3-diphenyl-2-propyn-1-ol, is an organic compound characterized by its unique structure featuring a propyne group attached to two phenyl rings and a hydroxyl group. Its molecular formula is with a molar mass of 208.26 g/mol. The compound exhibits a melting point of approximately 49-50 °C and a boiling point of 180 °C at reduced pressure (5 Torr) .

The compound is recognized for its potential applications in organic synthesis, particularly as an intermediate in various

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction: The alkyne moiety may undergo reduction to yield alkenes or alkanes.

- Nucleophilic Substitution: The propargylic alcohol can engage in substitution reactions, particularly when reacted with nucleophiles in the presence of catalysts such as phosphomolybdic acid .

- Condensation Reactions: It can also participate in condensation reactions to form more complex molecules .

Several methods exist for synthesizing (S)-1,3-diphenyl-1-propyne-3-ol:

- Condensation Reactions: A common approach involves the condensation of phenylacetylene with appropriate carbonyl compounds under basic conditions.

- Reduction Reactions: The compound can be synthesized from corresponding ketones or aldehydes via reduction processes using reducing agents such as lithium aluminum hydride .

- Catalytic Methods: Recent advancements include using catalysts like L-proline or D-proline for asymmetric synthesis, yielding optically pure forms of the compound .

(S)-1,3-Diphenyl-1-propyne-3-ol finds applications in:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Its unique properties make it suitable for developing new materials with specific optical or electronic characteristics.

Several compounds share structural similarities with (S)-1,3-diphenyl-1-propyne-3-ol. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 1,3-Diphenylpropen-2-ol | C15H14O | Contains a double bond; used in organic syntheses | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| 1,3-Diphenylpropane | C15H16 | Saturated compound; lacks the alkyne functionality | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| 1,3-Diphenylpropanal | C15H14O | Aldehyde derivative; used in various

Molecular Architecture(S)-1,3-Diphenyl-1-propyne-3-ol consists of a propargyl alcohol backbone (HC≡C–CH(OH)–) substituted with phenyl groups at the 1- and 3-positions. The stereocenter at the propargyl carbon (C3) confers chirality, with the (S)-enantiomer displaying distinct reactivity in asymmetric reactions. The phenyl groups enhance steric bulk and electronic stabilization, influencing regioselectivity in catalytic processes. The compound’s infrared (IR) spectrum typically shows absorption bands for the alkyne (C≡C stretch at ~2100 cm⁻¹) and hydroxyl (O–H stretch at ~3300 cm⁻¹) groups. Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments: the propargyl proton (δ 2.5–3.0 ppm), hydroxyl proton (δ 1.5–2.5 ppm, exchangeable), and aromatic protons (δ 7.0–7.5 ppm). X-ray crystallography confirms the spatial arrangement of the phenyl rings and the (S)-configuration. Stereochemical ControlThe (S)-configuration is critical for enantioselective synthesis. For example, in Pd-catalyzed carboxylative kinetic resolution, the (S)-enantiomer exhibits higher reactivity due to favorable interactions with chiral ligands. The propargyl group’s linear geometry and π-electron density further enable coordination to transition metals, facilitating stereochemical control in cross-coupling reactions. Catalytic Asymmetric SynthesisTransition Metal-Catalyzed Coupling ReactionsTransition metal catalysts have proven indispensable for enantioselective propargylic alcohol synthesis. A seminal approach involves titanium-mediated alkynylation of aldehydes. For instance, a camphorsulfonamide-titanium complex catalyzes the addition of phenylacetylene to benzaldehyde, yielding (S)-1,3-diphenyl-1-propyne-3-ol with enantiomeric excess (ee) exceeding 90% under mild conditions [1]. This system leverages the chiral environment of the titanium ligand to induce asymmetry during the nucleophilic attack of the acetylide on the aldehyde carbonyl [1]. Zinc-based systems also show promise. The ProPhenol catalyst, a dinuclear zinc complex, enables the alkynylation of acetaldehyde with phenylacetylene. By slowly introducing acetaldehyde to minimize self-aldolization, researchers achieved 79% yield and 61% ee, which was further optimized to >90% ee through ligand modifications [2]. Cooperative catalysis strategies, such as those combining prolinol ethers with transition metals (e.g., Cu or Zn) and Brønsted acids, facilitate cross-aldol reactions between aldehydes and ynals. For example, hydrocinnamaldehyde and phenyl propargyl aldehyde undergo enantioselective aldol addition under cooperative catalysis, followed by reduction to afford propargylic alcohols with high stereocontrol [4]. Organocatalytic Enantioselective ApproachesOrganocatalysis offers a metal-free route to chiral propargylic alcohols. Chiral phosphoric acids (CPAs) enable (3+2) annulations between α-(3-isoindolinonyl) propargylic alcohols and indolylnaphthalenols, constructing spirocyclic frameworks with axial and central chirality [3]. While this method targets complex heterocycles, the underlying principles apply to simpler systems like (S)-1,3-diphenyl-1-propyne-3-ol. Prolinol ethers paired with Brønsted acids represent another organocatalytic strategy. In a cooperative system, the prolinol derivative activates the aldehyde via enamine formation, while the Brønsted acid protonates the ynal, enhancing electrophilicity. This dual activation enables cross-aldol reactions with high enantioselectivity (up to 95% ee) [4]. Stoichiometric Chiral Auxiliary StrategiesAlthough catalytic methods dominate modern synthesis, chiral auxiliaries remain relevant for specific substrates. For example, Evans oxazolidinones or Oppolzer’s sultams can temporarily embed chirality during alkyne addition to aldehydes. After forming the propargylic alcohol, the auxiliary is cleaved under mild conditions. While less atom-efficient, these strategies provide predictable stereochemical outcomes and are valuable when catalytic systems fail [2]. Resolution Techniques for Enantiomeric EnrichmentKinetic resolution and classical separation methods complement asymmetric synthesis. Lipases such as Candida antarctica lipase B (CAL-B) selectively acetylate one enantiomer of racemic propargylic alcohols, enabling chromatographic separation. Alternatively, diastereomeric salt formation with chiral amines (e.g., cinchonidine) resolves racemates via crystallization [1]. Green Chemistry Approaches in Propargylic Alcohol SynthesisTransition metal-free methodologies align with green chemistry principles. A perfluorophenylboronic acid-catalyzed coupling of tertiary propargylic alcohols with heteroareneboronic acids achieves regioselective C–C bond formation without metals, reducing environmental impact [5]. Solvent-free conditions and aqueous reaction media further enhance sustainability. For instance, the ProPhenol-catalyzed alkynylation of acetaldehyde operates efficiently in toluene, which can be replaced with cyclopentyl methyl ether (CPME) for improved green metrics [2]. Table 1: Comparative Analysis of Catalytic Methods for (S)-1,3-Diphenyl-1-propyne-3-ol Synthesis

X-ray crystallography represents the gold standard for determining absolute configuration in chiral molecules. For (S)-1,3-Diphenyl-1-propyne-3-ol, crystallographic analysis reveals critical structural parameters that define the three-dimensional arrangement around the chiral center [1] [2]. Molecular Geometry and Bond ParametersThe molecule exhibits a central carbon atom (C3) with distorted tetrahedral geometry bearing the hydroxyl group, phenyl group, propargyl chain, and hydrogen atom [2]. Crystallographic studies of related propargyl alcohols demonstrate that bond angles at the chiral center deviate from the ideal tetrahedral value of 109.5 degrees, typically ranging from 106.13 to 112.06 degrees due to steric interactions between the bulky substituent groups [2].

The propargyl unit (C14-C15-C16) exhibits a slightly distorted linear geometry with angles of approximately 176.26 degrees, deviating minimally from the expected 180 degrees for a triple bond [2]. This slight distortion can be attributed to crystal packing forces and intermolecular interactions in the solid state. Chiral Center EnvironmentThe absolute configuration at the chiral center follows the Cahn-Ingold-Prelog priority rules. For (S)-1,3-Diphenyl-1-propyne-3-ol, the priority sequence is: hydroxyl group (highest priority) > phenyl group > propargyl chain > hydrogen atom (lowest priority) [1] [3]. When viewed with the hydrogen atom oriented away from the observer, the arrangement of substituents in decreasing priority order follows a counterclockwise pattern, confirming the S configuration [3] [4]. Crystal Packing and Intermolecular InteractionsCrystallographic analysis reveals significant intermolecular interactions that stabilize the crystal structure. Hydroxyl groups participate in hydrogen bonding networks with neighboring molecules, creating chains or sheets in the crystal lattice [5] [6]. These O-H···O hydrogen bonds typically exhibit distances ranging from 2.70 to 2.85 Å [2]. Additionally, π-π stacking interactions between phenyl rings and C-H···π contacts contribute to crystal stability. The terminal alkyne hydrogen atom often engages in short contacts with aromatic carbon atoms of adjacent molecules, with distances of approximately 2.68-2.79 Å [2]. Advanced Nuclear Magnetic Resonance Techniques for Stereochemical AssignmentNuclear Magnetic Resonance spectroscopy provides powerful tools for stereochemical characterization of chiral propargyl alcohols through analysis of chemical shifts, coupling patterns, and advanced two-dimensional techniques [7] [8]. Proton Nuclear Magnetic Resonance Spectroscopic AnalysisThe proton Nuclear Magnetic Resonance spectrum of (S)-1,3-Diphenyl-1-propyne-3-ol exhibits characteristic signals that enable stereochemical assignment. The chiral proton adjacent to the hydroxyl group appears as a distinct multiplet in the region of δ 5.8-6.2 ppm [7]. This downfield shift results from the combined deshielding effects of the hydroxyl group and the adjacent phenyl ring.

The coupling pattern of the chiral proton provides valuable stereochemical information. Analysis of vicinal coupling constants and their relationship to dihedral angles through the Karplus equation enables determination of preferred conformations around the chiral center [9]. Carbon-13 Nuclear Magnetic Resonance CharacterizationCarbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shifts for carbons in different magnetic environments [10]. The chiral carbon bearing the hydroxyl group typically resonates around δ 72-76 ppm, while the alkyne carbons appear at characteristic positions: the sp carbon adjacent to the chiral center at δ 84-88 ppm and the terminal alkyne carbon at δ 74-78 ppm [7] [10]. Two-Dimensional Nuclear Magnetic Resonance TechniquesAdvanced two-dimensional Nuclear Magnetic Resonance experiments provide enhanced structural information for stereochemical assignment [11]. Correlation Spectroscopy experiments map scalar coupling networks, enabling identification of through-bond connectivities between protons [11]. Nuclear Overhauser Enhancement Spectroscopy reveals through-space interactions, providing crucial information about spatial proximity and molecular conformation [8]. Heteronuclear Single Quantum Coherence experiments establish carbon-proton connectivities, while Heteronuclear Multiple Bond Correlation experiments reveal long-range coupling relationships. These techniques collectively enable complete assignment of all carbon and proton signals and provide detailed structural information about the chiral center environment [11]. Chiral Nuclear Magnetic Resonance Recognition MethodsRecent developments in chiral Nuclear Magnetic Resonance recognition utilize achiral host molecules to induce chemical shift non-equivalence in enantiomeric guests [8]. This approach enables direct determination of enantiomeric excess without formation of diastereomeric complexes. The method relies on differential complexation between the chiral analyte and an achiral resolving agent, creating distinct Nuclear Magnetic Resonance signals for each enantiomer in fast exchange conditions [8]. Computational Modeling of Electronic StructureComputational chemistry provides detailed insights into the electronic structure and properties of (S)-1,3-Diphenyl-1-propyne-3-ol through quantum mechanical calculations [12] [13]. Density Functional Theory CalculationsDensity Functional Theory calculations using hybrid functionals such as B3LYP provide accurate geometries and electronic properties for organic molecules [13] [14]. The B3LYP functional incorporates 20% exact Hartree-Fock exchange with local and gradient-corrected exchange-correlation terms, offering an optimal balance between computational efficiency and accuracy [15] [16].

For (S)-1,3-Diphenyl-1-propyne-3-ol, Density Functional Theory calculations predict optimal bond lengths and angles consistent with experimental crystallographic data [17]. The calculated C-O bond length of approximately 1.365 Å and the C-C(alkyne) distance of 1.487 Å agree well with observed values [12]. Molecular Orbital AnalysisAnalysis of frontier molecular orbitals provides insights into electronic properties and chemical reactivity. The Highest Occupied Molecular Orbital typically exhibits significant density on the phenyl rings and the alkyne π-system, while the Lowest Unoccupied Molecular Orbital shows antibonding character across the aromatic systems [12] [17]. The calculated Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital energy gap provides information about electronic excitation energies and optical properties. For aromatic propargyl alcohols, this gap typically ranges from 4.5 to 5.2 eV, corresponding to ultraviolet absorption in the 240-275 nm region [18]. Conformational AnalysisComputational conformational analysis reveals the preferred three-dimensional arrangements around the chiral center [19]. Rotation around the C-C bond connecting the chiral center to the phenyl ring generates multiple conformers with different energies. The most stable conformations typically position the hydroxyl group to minimize steric interactions with the phenyl ring while maximizing favorable orbital interactions [12].

Electronic Structure PropertiesTime-Dependent Density Functional Theory calculations predict electronic excitation energies and oscillator strengths for optical transitions [18]. The lowest energy π→π* transition typically occurs around 4.6 eV, corresponding to the observed ultraviolet absorption maximum. This transition involves promotion of an electron from bonding π orbitals of the aromatic and alkyne systems to antibonding π* orbitals [18]. Electrostatic potential maps calculated from the electron density reveal regions of positive and negative electrostatic potential, providing insights into intermolecular interactions and hydrogen bonding patterns [20]. The hydroxyl oxygen atom exhibits significant negative potential (-0.15 to -0.20 hartree), consistent with its role as a hydrogen bond acceptor in crystal structures [20]. XLogP3 3.1

Hydrogen Bond Acceptor Count 1

Hydrogen Bond Donor Count 1

Exact Mass 208.088815002 g/mol

Monoisotopic Mass 208.088815002 g/mol

Heavy Atom Count 16

Dates

Last modified: 08-29-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

CAS No.:23239-36-3

Molecular Formula:C11H18ClNO2

Molecular Weight:231.72 g/mol

Availability:

In Stock

CAS No.:92-06-8

Molecular Formula:C18H14

Molecular Weight:230.3 g/mol

Availability:

In Stock

CAS No.:119673-08-4

Molecular Formula:C33H34Cl2N4O7

Molecular Weight:669.5 g/mol

Availability:

In Stock

CAS No.:620-71-3

Molecular Formula:C9H11NO

Molecular Weight:149.19 g/mol

Availability:

In Stock

CAS No.:54388-56-6

Molecular Formula:C32H16AgN8-2

Molecular Weight:620.4 g/mol

Availability:

In Stock

© 2025 Smolecule Inc. All rights reserved.

|